2-Acetamidoacrylic acid
Description
Properties
IUPAC Name |
2-acetamidoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(5(8)9)6-4(2)7/h1H2,2H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFFEMHDKXMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28376-45-6 | |
| Record name | 2-Propenoic acid, 2-(acetylamino)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28376-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID40202647 | |
| Record name | 2-Acetamidoacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-56-1 | |
| Record name | 2-Acetamidoacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5429-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Acetamidoacrylic acid | |
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| Record name | 2-Acetamidoacrylic acid | |
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| Record name | 2-Acetamidoacrylic acid | |
| Source | EPA DSSTox | |
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| Record name | 2-acetamidoacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.167 | |
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| Record name | 2-Acetamidoacrylic acid | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamidoacrylic acid can be synthesized through several methods. One common synthetic route involves the reaction of acetamide with pyruvic acid. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetamidoacrylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Polymer Chemistry Applications
Radical Polymerization Studies
The radical polymerization of 2-acetamidoacrylic acid has been extensively studied. It exhibits high reactivity due to its captodative substituents, which depress termination rates, allowing for efficient polymer formation. For instance, a study reported that the rate constants for propagation and termination were estimated using various methods, leading to the synthesis of hydrogels with significant swelling ratios and stimuli-responsive properties to pH and electric fields .
| Property | Value |
|---|---|
| Maximum Swelling Ratio | 1334 at 2% cross-linker |
| Response to pH | Gel volume doubles in alkaline solution |
| Electric Field Response | Bends toward anode within minutes |
Hydrogel Formation
Hydrogels synthesized from AAA demonstrate potential for biomedical applications due to their biodegradability and responsiveness to environmental stimuli. These hydrogels can be used in drug delivery systems and tissue engineering .
Biochemical Applications
Protein Purification
this compound is utilized in the preparation of polymeric hydrogels for the purification of His-tagged proteins. The Ni(2+)-complexed poly(this compound) hydrogel has shown effectiveness in immobilizing proteins, facilitating their purification through metal affinity chromatography .
Enzyme Catalysis
Research indicates that AAA can serve as a substrate for enzymes such as NosA, which catalyzes amide formation through Cα-N bond cleavage. This reaction highlights the compound's role in biochemical pathways, particularly in the synthesis of complex biomolecules .
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds containing the 2-acetamidoacrylate moiety. For example, derivatives synthesized from AAA have shown promising activity against colon cancer cells by inducing apoptosis through reactive oxygen species generation and Src/JNK signaling pathway activation .
| Compound | Target Cancer Type | Mechanism of Action |
|---|---|---|
| β-phenylacrylic acid derivatives | Colon cancer | EGFR inhibition, apoptosis induction |
| Ethyl pyruvate derivatives | Various cancers | Tumor growth inhibition |
Environmental Applications
Ion-Imprinted Polymers
AAA has been applied in the synthesis of palladium(II) ion-imprinted polymeric nanospheres (Pd(II) IIPs). These materials are designed for selective adsorption of palladium ions from aqueous solutions, showcasing potential for environmental remediation and recovery of precious metals .
Mechanism of Action
The mechanism by which 2-Acetamidoacrylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as an antioxidant, it may scavenge free radicals and prevent oxidative damage to cells. The pathways involved include the modulation of redox reactions and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Table 1: Structural Comparison of AAA and Related Compounds
| Compound | CAS Number | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|---|
| 2-Acetamidoacrylic acid (AAA) | 5429-56-1 | C₅H₇NO₃ | Acetamido, acrylic acid | α,β-unsaturated, captodative |
| Methacrylic acid (MAA) | 79-41-4 | C₄H₆O₂ | Carboxylic acid, methyl | α-methyl, high polymerizability |
| 2-(Allylthio)nicotinic acid (ANA) | N/A | C₉H₉NO₂S | Nicotinic acid, allylthio | Thioether linkage, Pd(II) affinity |
| Methyl 2-acetamidoacrylate | 35356-70-8 | C₆H₉NO₃ | Acetamido, methyl ester | Esterified AAA derivative |
Key Differences :
- AAA vs.
- AAA vs. ANA : ANA’s thioether and nicotinic acid groups enable stronger coordination with Pd(II), making it superior in IIPs .
Reactivity in Polymerization
Table 2: Propagation Rate Constants in RAFT Polymerization
| Compound | Theoretical kₚ Ratio (AAA:MAA) | Experimental kₚ Ratio | Reference |
|---|---|---|---|
| AAA | 4.97 | 7.28 | |
| MAA | 1.00 (Baseline) | 1.00 |
AAA exhibits higher propagation rates than MAA due to its captodative structure, which stabilizes radical intermediates . However, its ester derivative (methyl 2-acetamidoacrylate) faces challenges in synthesis due to instability .
Enantioselective Catalysis
Table 3: Enantiomeric Excess (ee) in AAA Hydrogenation
| Ligand | Substrate | ee (%) | Reference |
|---|---|---|---|
| L1 | AAA | 89 | |
| L2 | AAA | 5 | |
| L3 | AAA | 37 |
Ligands with H-bonding capabilities (e.g., L1) significantly enhance AAA’s enantioselectivity. Support acidity (e.g., TiO₂ > SiO₂) further modulates activity and ee in hydrogenation .
Adsorption in Ion-Imprinted Polymers
Table 4: Performance in Pd(II) Ion-Imprinted Polymers
| Monomer | Structural Change with PdCl₄²⁻ | Adsorption Capacity | Reference |
|---|---|---|---|
| 4-VP | Significant | High | |
| ANA | Significant | Moderate | |
| AAA | Minimal | Low |
AAA’s weak interaction with Pd(II) limits its utility in IIPs compared to 4-VP and ANA, which undergo structural reorganization for enhanced binding .
Biological Activity
2-Acetamidoacrylic acid (AAA), with the chemical formula CHNO and CAS number 5429-56-1, is a compound that exhibits notable biological activities. Its structure includes an acetamido group attached to an acrylic acid backbone, which contributes to its diverse applications in biochemical research and potential therapeutic uses.
- Molecular Weight : 129.115 g/mol
- Melting Point : Approximately 190°C (decomposition)
- Solubility : Soluble in dimethyl sulfoxide, slightly soluble in water and methanol.
Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit significant antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The specific mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial growth .
Antioxidant Activity
This compound has been identified as an effective antioxidant . Its ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant capacity is attributed to its structural features that allow it to donate electrons and neutralize reactive oxygen species .
Polymer Applications
The compound is also used in synthesizing polymeric materials, particularly in creating ion-imprinted polymers for selective metal ion binding. These polymers have applications in environmental remediation and analytical chemistry, showcasing the versatility of this compound beyond traditional biological roles .
Case Studies
-
Antimicrobial Evaluation
- A study evaluated the antimicrobial efficacy of various this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with certain derivatives showing enhanced activity compared to standard antibiotics.
- Antioxidant Mechanism Investigation
-
Polymeric Nanomaterials
- Research involving the synthesis of palladium(II) ion-imprinted polymeric nanospheres using this compound highlighted its role in enhancing selectivity for metal ions in complex mixtures. The study illustrated the potential of this compound in environmental applications, particularly for detecting and removing heavy metals from wastewater .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 129.115 g/mol |
| Melting Point | ~190°C (decomposition) |
| Antimicrobial Activity | Effective against various bacteria |
| Antioxidant Activity | Significant free radical scavenging |
| Polymer Application | Ion-imprinted polymers |
Q & A
Q. How can researchers synthesize 2-Acetamidoacrylic acid (AAA) with high purity for experimental use?
Methodological Answer: AAA is synthesized via acid-catalyzed reactions. A common protocol involves dissolving this compound precursors in trifluoroacetic acid and glacial acetic acid, followed by the addition of 4N HCl in dioxane. Recrystallization from ethyl acetate or methanol yields high-purity AAA (≥97%). Key characterization techniques include NMR to confirm structure and HPLC to assess purity .
Q. What precautions are necessary when handling AAA in laboratory settings?
Methodological Answer: AAA is classified as an irritant (Xi) and requires:
Q. How can AAA’s solubility and stability be characterized for experimental reproducibility?
Methodological Answer:
- Solubility: Test in polar aprotic solvents (e.g., DMSO) and aqueous buffers using gravimetric analysis. AAA is sparingly soluble in water but dissolves in methanol (2–5 mg/mL at 25°C).
- Stability: Conduct accelerated stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition occurs at 185–186°C, requiring low-temperature storage .
Advanced Research Questions
Q. How does AAA’s captodative structure influence its reactivity in RAFT polymerization?
Methodological Answer: AAA’s electron-withdrawing acetamido and electron-donating carboxylic acid groups create a captodative effect, stabilizing radical intermediates during polymerization. Computational studies (M05-2X/6-31+G(d,p)) show that this dual electronic effect lowers activation energy for propagation, enabling controlled polymer architecture. Experimental validation via SEC confirms narrow polydispersity (Đ < 1.3) .
Q. How can researchers resolve contradictions in AAA’s polymerization kinetic data?
Methodological Answer: Discrepancies between experimental and theoretical rate constants (e.g., AAA vs. methacrylic acid) arise from solvent effects and radical stability. Use a hybrid approach:
Experimental: Monitor conversion via in-situ FTIR or Raman spectroscopy.
Computational: Apply density functional theory (DFT) to model transition states.
Calibration with reference monomers (e.g., styrene) improves model accuracy .
Q. What role does Pd nanoparticle size play in AAA’s asymmetric hydrogenation?
Methodological Answer: Pd particle size (2–10 nm) modulates activity but not enantioselectivity. Smaller particles (2–5 nm) on TiO₂ supports increase turnover frequency (TOF) due to higher surface area. Enantioselectivity (ee > 90%) is governed by support acidity, which stabilizes reaction intermediates. Characterization via TEM and XPS confirms structure-activity relationships .
Q. What computational methodologies are optimal for studying AAA’s radical reactivity?
Methodological Answer:
Q. How do AAA derivatives direct electrophilic addition reactions?
Methodological Answer: The acetamido group stabilizes carbocation intermediates via resonance, directing electrophiles (e.g., Br₂, Cl₂) to the α-position. For example, bromination yields 2-bromoalanine derivatives. Mechanistic studies using NMR kinetics and isotopic labeling confirm regioselectivity .
Q. Can poly(AAA)-based hydrogels improve His-tagged protein purification?
Methodological Answer: Ni²⁺-functionalized poly(AAA) hydrogels selectively bind His-tagged proteins via coordination chemistry. Optimize hydrogel crosslinking density (10–15% MBA) to balance binding capacity and diffusion rates. Elution with imidazole (250 mM) achieves >95% purity, validated by SDS-PAGE .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
